[4-(4-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone
Description
This compound is a benzothiazinone derivative characterized by a 1,4-benzothiazine core modified with a 4-bromophenyl group at position 4, a fluorine atom at position 6, and a 2,4-dimethylphenyl methanone substituent at position 2. The sulfone group (1,1-dioxido) enhances the compound’s stability and polarity. Its molecular formula is C₂₆H₂₀BrFNO₃S, with a molecular weight of 548.41 g/mol (calculated from substituents in ). The 2,4-dimethylphenyl group contributes to lipophilicity and steric shielding, influencing pharmacokinetic properties .
Properties
IUPAC Name |
[4-(4-bromophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrFNO3S/c1-14-3-9-19(15(2)11-14)23(27)22-13-26(18-7-4-16(24)5-8-18)20-12-17(25)6-10-21(20)30(22,28)29/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJDPZKHVKWITM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to targetSqualene–hopene cyclase , an enzyme involved in the cyclization of squalene into hopene.
Mode of Action
This interaction could potentially inhibit or enhance the enzyme’s function, affecting the production of hopene from squalene.
Biochemical Pathways
The compound likely affects the biochemical pathway involving the conversion of squalene into hopene. This pathway is crucial in the biosynthesis of sterols, which are vital components of cell membranes.
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure and the presence of functional groups.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its interaction with its target enzyme. If it inhibits the enzyme, it could lead to a decrease in the production of hopene, potentially affecting cell membrane integrity. If it enhances the enzyme’s function, it could lead to an increase in hopene production.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy.
Biological Activity
The compound 4-(4-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine family, which has garnered attention due to its potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 465.3 g/mol. Its structure features a benzothiazine core with a bromophenyl group and a fluorine atom, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H18BrFN2O3S |
| Molecular Weight | 465.3 g/mol |
| CAS Number | 1251561-87-1 |
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The presence of halogen substituents (such as bromine and fluorine) can enhance the lipophilicity and reactivity of the compounds, leading to improved interactions with biological targets.
- Anticancer Activity : Preliminary studies have shown that derivatives of benzothiazine compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against a range of pathogens, suggesting that this compound may also possess antimicrobial activity.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Bromophenyl Substitution : The presence of the bromophenyl group is hypothesized to enhance the binding affinity to target proteins due to π-π stacking interactions.
- Fluorine Atom : Fluorination often increases metabolic stability and can enhance bioactivity through electronic effects.
In Vitro Studies
A study evaluating various benzothiazine derivatives indicated that compounds with similar structural features exhibited significant inhibition of cancer cell proliferation. For instance, a derivative with a bromophenyl moiety showed IC50 values in the low micromolar range against several cancer cell lines, highlighting its potential as an anticancer agent .
Toxicity Assessment
In toxicity assessments using MTT assays, compounds similar to 4-(4-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone demonstrated low cytotoxicity at concentrations below 10 µM. This suggests a favorable safety profile for further development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituents on the benzothiazinone core or the methanone aryl group. Key comparisons include:
| Compound Name / Identifier | Substituents (Benzothiazinone Core) | Methanone Aryl Group | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|---|
| 4-(4-Bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (Target) | 4-Bromophenyl, 6-F | 2,4-Dimethylphenyl | C₂₆H₂₀BrFNO₃S | 548.41 | High lipophilicity; halogen bonding |
| 4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 3,5-Dimethoxyphenyl, 6-F | 2,4-Dimethylphenyl | C₂₅H₂₂FNO₅S | 467.51 | Increased polarity (methoxy groups); lower MW |
| 4-(4-Bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-Bromophenyl | Phenyl | C₂₂H₁₅BrNO₃S | 477.33 | Reduced steric hindrance; simpler structure |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 3-Methylphenyl, 7-F | 4-Ethylphenyl | C₂₅H₂₁FNO₃S | 452.50 | Ethyl group enhances lipophilicity |
| Methanone, (4-bromophenyl)(7-ethoxy-3-methyl-1,1-dioxido-4H-1,4-benzothiazin-2-yl) (CAS 880169-93-7) | 7-Ethoxy, 3-methyl, 4-Bromophenyl | 4-Bromophenyl | C₂₃H₂₁BrNO₄S | 526.39 | Ethoxy group improves metabolic stability |
Key Findings from Structural Comparisons
Substituent Effects on Polarity :
- Methoxy groups () increase polarity and hydrogen-bonding capacity compared to bromine or methyl groups.
- Fluorine at position 6 (target compound) vs. position 7 () alters electronic distribution and steric accessibility .
Ethyl and methoxy substituents () enhance lipophilicity, critical for membrane permeability in bioactive compounds .
Halogen vs. Methyl/ethyl groups () prioritize metabolic stability over binding specificity .
Crystallographic and Computational Insights
- SHELX Software: Used for refining crystal structures of analogs (e.g., ), confirming planar benzothiazinone cores and substituent geometries .
- Ring Puckering Analysis: Applied to assess conformational flexibility of the benzothiazinone ring (), critical for understanding interaction with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
